molecular formula C10H19NO3S B13495476 tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate

tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate

Cat. No.: B13495476
M. Wt: 233.33 g/mol
InChI Key: UVNPTRFGFZTHFV-QMMMGPOBSA-N
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Description

tert-Butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate: is a chemical compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a tert-butyl ester group and a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Esterification: The tert-butyl ester group is introduced through esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or amines.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of heterocyclic compounds.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

    tert-Butyl morpholine-4-carboxylate: Lacks the sulfanylmethyl group, making it less reactive in certain chemical reactions.

    2-(Sulfanylmethyl)morpholine-4-carboxylate: Lacks the tert-butyl ester group, which may affect its solubility and stability.

Uniqueness:

  • The presence of both the tert-butyl ester group and the sulfanylmethyl group in tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate provides a unique combination of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

tert-butyl (2S)-2-(sulfanylmethyl)morpholine-4-carboxylate

InChI

InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-4-5-13-8(6-11)7-15/h8,15H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

UVNPTRFGFZTHFV-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CS

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CS

Origin of Product

United States

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